6-Ethoxy-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Ethoxy-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by its ethoxy and methyl substituents on the pyrimidine ring, which may influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of ethyl acetoacetate with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which cyclizes to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The ethoxy group may be susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-Ethoxy-3-methylpyrimidine-2,4(1H,3H)-dione may have various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: May serve as a precursor for pharmaceutical compounds or as a model compound in drug development.
Industry: Utilized in the production of agrochemicals, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action for 6-Ethoxy-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-methylpyrimidine-2,4(1H,3H)-dione
- 6-Ethyl-3-methylpyrimidine-2,4(1H,3H)-dione
- 6-Ethoxy-3-ethylpyrimidine-2,4(1H,3H)-dione
Uniqueness
6-Ethoxy-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which may confer distinct chemical properties and reactivity compared to similar compounds. These differences can influence its applications and effectiveness in various fields.
Properties
IUPAC Name |
6-ethoxy-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-5-4-6(10)9(2)7(11)8-5/h4H,3H2,1-2H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVOGEROUMOXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(C(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30822217 |
Source
|
Record name | 6-Ethoxy-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30822217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60271-06-9 |
Source
|
Record name | 6-Ethoxy-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30822217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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